2-Bromoethyl 3-bromopropanoate
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Overview
Description
2-Bromoethyl 3-bromopropanoate is an organobromine compound with the molecular formula C5H8Br2O2. It is a colorless liquid that is commonly used in organic synthesis due to its reactivity and versatility. This compound contains both an ester group and two bromine atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of 3-bromopropionic acid: One common method to prepare 2-Bromoethyl 3-bromopropanoate is through the esterification of 3-bromopropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Hydrobromination of ethyl acrylate: Another method involves the hydrobromination of ethyl acrylate, which proceeds in an anti-Markovnikov manner.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where 3-bromopropionic acid is reacted with ethanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 2-Bromoethyl 3-bromopropanoate can be replaced by various nucleophiles, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide in ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as ethers or amines.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
2-Bromoethyl 3-bromopropanoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic applications, including polymerization and the formation of complex organic molecules .
Comparison with Similar Compounds
Ethyl 2-bromopropanoate: Similar in structure but with the bromine atom on the second carbon instead of the third.
Ethyl 3-bromopropionate: Another similar compound with a slightly different ester group.
Uniqueness: 2-Bromoethyl 3-bromopropanoate is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its dual bromine atoms make it particularly useful in polymerization reactions and the synthesis of complex organic molecules .
Properties
CAS No. |
4823-45-4 |
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Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
2-bromoethyl 3-bromopropanoate |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2 |
InChI Key |
KSSXIUMIROMKKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(=O)OCCBr |
Origin of Product |
United States |
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